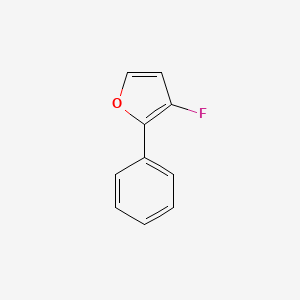

3-Fluoro-2-phenylfuran

Description

3-Fluoro-2-phenylfuran is a furan derivative featuring a fluorine atom at the 3-position and a phenyl group at the 2-position of the furan ring. Benzofuran scaffolds are known for their pharmacological relevance, including antimicrobial and antitumor activities . The simplicity of this compound’s structure (lacking fused benzene rings or complex sulfonyl/sulfinyl groups) may influence its reactivity, solubility, and bioactivity compared to more elaborated derivatives discussed in the literature.

Properties

Molecular Formula |

C10H7FO |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

3-fluoro-2-phenylfuran |

InChI |

InChI=1S/C10H7FO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

WNMJWMDCRLDXQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CO2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-phenylfuran typically involves the introduction of a fluorine atom into a pre-formed furan ring. One common method is the reaction of 2-phenylfuran with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-phenylfuran undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or diketones.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution.

Major Products Formed:

Oxidation: Furanones and diketones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Fluoro-2-phenylfuran has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-fluoro-2-phenylfuran exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or dipole interactions. The phenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

- Furan vs.

Physicochemical Properties

Key Observations :

- Melting Points : Benzofuran derivatives with sulfinyl/sulfonyl groups exhibit higher melting points (e.g., 357–358 K in ) due to stronger intermolecular forces, whereas this compound’s simpler structure may result in lower thermal stability .

- Crystallinity: Benzofuran derivatives often form stable monoclinic or orthorhombic crystals, influenced by substituent bulk and symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.